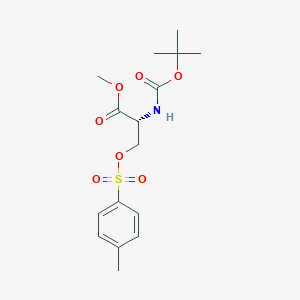
Methyl N-(tert-butoxycarbonyl)-O-tosyl-D-serinate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl N-(tert-butoxycarbonyl)-O-tosyl-D-serinate is a compound that features a tert-butoxycarbonyl (Boc) protecting group and a tosyl group. The Boc group is commonly used in organic synthesis to protect amines, while the tosyl group is often used to activate alcohols for nucleophilic substitution reactions. This compound is particularly useful in peptide synthesis and other organic transformations.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl N-(tert-butoxycarbonyl)-O-tosyl-D-serinate typically involves the protection of the amino group of D-serine with a Boc group, followed by the tosylation of the hydroxyl group. The reaction conditions often include the use of di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide for the Boc protection . Tosylation is usually carried out using tosyl chloride (TsCl) in the presence of a base like pyridine .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger scale. This includes the use of continuous-flow reactors to improve efficiency and yield .
Analyse Chemischer Reaktionen
Types of Reactions
Methyl N-(tert-butoxycarbonyl)-O-tosyl-D-serinate undergoes several types of reactions, including:
Substitution Reactions: The tosyl group can be displaced by nucleophiles such as amines or thiols.
Deprotection Reactions: The Boc group can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA) in dichloromethane.
Common Reagents and Conditions
Substitution: Tosyl group displacement typically requires nucleophiles and bases like sodium hydride.
Deprotection: Boc group removal is commonly achieved using TFA or HCl in organic solvents.
Major Products
Substitution: Produces substituted serine derivatives.
Deprotection: Yields free amine derivatives of serine.
Wissenschaftliche Forschungsanwendungen
Methyl N-(tert-butoxycarbonyl)-O-tosyl-D-serinate is used in various scientific research applications:
Chemistry: Used in peptide synthesis as a protected amino acid derivative.
Biology: Employed in the synthesis of biologically active peptides and proteins.
Medicine: Utilized in drug discovery and development for the synthesis of peptide-based drugs.
Industry: Applied in the production of fine chemicals and pharmaceuticals.
Wirkmechanismus
The mechanism of action for Methyl N-(tert-butoxycarbonyl)-O-tosyl-D-serinate involves the selective protection and activation of functional groups. The Boc group protects the amino group from unwanted reactions, while the tosyl group activates the hydroxyl group for nucleophilic substitution . This allows for precise control over the synthesis of complex molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl N-(tert-butoxycarbonyl)-N-(3-chloropropyl)-D-alaninate: Similar in structure but with a different substituent on the amino acid.
N-tert-butoxycarbonyl-2-methyl-3-(1H-1,2,4-triazol-1-yl)alanine: Another Boc-protected amino acid derivative used in peptide synthesis.
Uniqueness
Methyl N-(tert-butoxycarbonyl)-O-tosyl-D-serinate is unique due to its dual protection strategy, which allows for selective reactions at different functional groups. This makes it highly versatile in synthetic organic chemistry and peptide synthesis.
Eigenschaften
Molekularformel |
C16H23NO7S |
|---|---|
Molekulargewicht |
373.4 g/mol |
IUPAC-Name |
methyl (2R)-3-(4-methylphenyl)sulfonyloxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate |
InChI |
InChI=1S/C16H23NO7S/c1-11-6-8-12(9-7-11)25(20,21)23-10-13(14(18)22-5)17-15(19)24-16(2,3)4/h6-9,13H,10H2,1-5H3,(H,17,19)/t13-/m1/s1 |
InChI-Schlüssel |
VVBLIPVUGGNLGW-CYBMUJFWSA-N |
Isomerische SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC[C@H](C(=O)OC)NC(=O)OC(C)(C)C |
Kanonische SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCC(C(=O)OC)NC(=O)OC(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















